molecular formula C17H14N4O4 B2378428 N-(4-(indoline-1-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 1421529-11-4

N-(4-(indoline-1-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2378428
CAS No.: 1421529-11-4
M. Wt: 338.323
InChI Key: OQFOGWWYBGUAHL-UHFFFAOYSA-N
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Description

N-(4-(indoline-1-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is a potent and selective covalent inhibitor of Fibroblast Growth Factor Receptor (FGFR) kinases, with a primary research focus on targeting oncogenic drivers in cancer. Its mechanism of action involves covalent binding to a conserved cysteine residue (Cys477 in FGFR1) located in the kinase's P-loop , which results in sustained target inhibition and differentiates it from reversible ATP-competitive inhibitors. This compound has demonstrated significant efficacy against the gatekeeper mutant FGFR1 V561M, a common driver in certain types of lung and other cancers. Preclinical studies highlight its utility in investigating FGFR-driven tumorigenesis, validating FGFR as a therapeutic target , and exploring mechanisms of resistance to existing FGFR inhibitors. Its high selectivity profile makes it a valuable chemical probe for dissecting FGFR signaling pathways in cellular and animal models of cancer.

Properties

IUPAC Name

N-[4-(2,3-dihydroindole-1-carbonyl)-1,3-oxazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4/c1-10-8-12(20-25-10)15(22)19-17-18-13(9-24-17)16(23)21-7-6-11-4-2-3-5-14(11)21/h2-5,8-9H,6-7H2,1H3,(H,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFOGWWYBGUAHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)N3CCC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(indoline-1-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indoline-1-carbonyl chloride, which is then reacted with oxazole-2-amine to form the intermediate N-(4-(indoline-1-carbonyl)oxazol-2-yl)amine. This intermediate is further reacted with 5-methylisoxazole-3-carboxylic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-(indoline-1-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-(indoline-1-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(indoline-1-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Xanthen-1-one Derivatives (Compounds 11i–11m, 12h–12k)

Compounds such as 9-(5-amino-3-methylisoxazol-4-yl)-5-methoxy-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one (11i) and 7-bromo-9-(5-[[(5-bromo-2-hydroxyphenyl)methyl]amino]-3-methylisoxazol-4-yl)-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one (12h) share the isoxazole and fused polycyclic framework with the target compound. Key differences include:

  • Thermal Stability: Melting points for xanthenone derivatives range from 210–257°C , suggesting that the indoline-carbonyl substitution in the target compound may alter crystallinity and thermal behavior.

Isoxazoloquinolinones (Compounds 4p–4t)

Examples like 4-[4-(dimethylamino)phenyl]-3,7,7-trimethyl-4,7,8,9-tetrahydroisoxazolo[5,4-b]quinolin-5(6H)-one (4q) and 7-(4-chlorophenyl)-3-methyl-4-phenyl-4,7,8,9-tetrahydroisoxazolo[5,4-b]quinolin-5(6H)-one (4s) exhibit fused isoxazole-quinoline systems. Comparisons highlight:

  • Electron-Withdrawing Groups : The target compound’s indoline-carbonyl group may confer distinct electronic effects compared to chlorophenyl or nitro substituents in 4s and 4t, influencing reactivity in nucleophilic or electrophilic reactions .
  • Molecular Weight : The target compound’s molecular weight (~409 g/mol, estimated) is comparable to 4q (C₂₁H₂₅N₃O₂, 351.45 g/mol) but lower than halogenated derivatives like 4t (C₂₃H₂₁Cl₂N₂O₂, 458.33 g/mol) .

Functional Group Comparisons

Oxazole-2-yl Carboxamides

The herbicidal compound class N-(oxazol-2-yl)aryl carboxylic acid amides () shares the oxazole-carboxamide backbone with the target compound. Differences include:

  • Synthetic Routes: Multicomponent heterocyclizations involving 5-amino-3-methylisoxazole (as in –2) may parallel the target compound’s synthesis, though indoline incorporation would require additional steps .

Physicochemical Properties

Melting Points and Solubility

  • Xanthenone derivatives (e.g., 11i, 12h) exhibit high melting points (>200°C), attributed to rigid fused-ring systems. The target compound’s indoline substituent may reduce symmetry, lowering melting points relative to these analogues .
  • The carboxamide group in the target compound likely enhances aqueous solubility compared to nonpolar aryl-substituted analogues like 4s .

Spectroscopic Data

  • NMR Trends : In –2, isoxazole protons resonate at δ 6.1–6.3 ppm, while indoline NH protons (if present) typically appear at δ 8.0–10.0 ppm. The target compound’s NMR would thus show distinct indoline-associated peaks absent in analogues like 11i .
  • Mass Spectrometry : Molecular ion peaks for compounds 11i–11m (e.g., m/z 379 for 11i) align with calculated values. The target compound’s MS would require verification of the indoline-carbonyl fragmentation pattern .

Research Implications and Limitations

While the evidence provides robust data on isoxazole- and oxazole-containing heterocycles, direct information about N-(4-(indoline-1-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is absent. Future studies should:

Synthesize the compound using methodologies from –2, incorporating indoline via acyl chloride coupling.

Evaluate bioactivity against kinase targets, leveraging indoline’s known role in kinase inhibition.

Compare experimental data (e.g., melting points, NMR) with the analogues discussed here to validate structural predictions.

Biological Activity

N-(4-(indoline-1-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.

Overview of the Compound

This compound features a unique combination of indoline, oxazole, and isoxazole moieties, which contribute to its diverse biological activities. The compound's structure allows it to interact with various biological targets, making it a subject of interest in drug discovery.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Preparation of Indoline-1-carbonyl Chloride : This is the starting material for the synthesis.
  • Formation of Intermediate : The indoline derivative is reacted with oxazole-2-amine to create the intermediate N-(4-(indoline-1-carbonyl)oxazol-2-yl)amine.
  • Final Reaction : The intermediate is then reacted with 5-methylisoxazole-3-carboxylic acid under specific conditions to yield the final product.

This synthetic route can be optimized using advanced techniques such as continuous flow reactors to improve yield and purity.

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may bind to specific enzymes or receptors, modulating their activity.
  • Cell Signaling Pathways : It may influence various signaling pathways that are crucial for cellular functions.

Further research is required to elucidate the precise molecular targets and pathways involved in its action.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cytotoxic Activity : In vitro studies have shown that derivatives of oxazole and isoxazole can inhibit cancer cell proliferation. Some compounds demonstrated IC50 values comparable to established chemotherapeutics like cisplatin .
CompoundCell LineIC50 (µM)Reference
Compound 3gHT29 (Colorectal Cancer)58.4
Tivozanib (for comparison)-47.2

Antimicrobial Activity

In addition to anticancer effects, there are indications that this compound may possess antimicrobial properties. Similar classes of compounds have been shown to inhibit bacterial growth and could potentially be developed into new antibiotics.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds:

  • Oxazolo[5,4-d]pyrimidines : A study found that these derivatives exhibited potent cytotoxicity against various cancer cell lines, suggesting a promising avenue for further exploration in anticancer therapy .
  • Isoxazole Derivatives : Research highlighted the role of isoxazole-based compounds in inhibiting heat shock proteins and other targets involved in cancer progression, indicating a potential mechanism through which this compound may exert its effects .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(4-(indoline-1-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the oxazole core, followed by indoline-1-carbonyl coupling, and final amidation with 5-methylisoxazole-3-carboxylic acid. Critical parameters include temperature control (e.g., reflux in acetic acid), solvent selection (DMF or THF for polar intermediates), and catalyst use (e.g., EDCI/HOBt for amide bond formation) to achieve >70% yield and >95% purity . Monitoring via TLC and intermediate purification (e.g., column chromatography) ensures stepwise fidelity.

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer : Characterization employs:

  • NMR spectroscopy (1H/13C) to confirm functional groups and regiochemistry .
  • HRMS for molecular weight validation (e.g., observed vs. calculated m/z within 3 ppm error) .
  • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .
  • HPLC-PDA for purity assessment under gradient elution (C18 column, acetonitrile/water) .

Q. What is the hypothesized mechanism of action based on structural analogs?

  • Methodological Answer : The indoline and isoxazole moieties suggest interactions with neurotransmitter receptors (e.g., serotonin 5-HT2A) or kinases (e.g., RET kinase inhibition). Computational docking studies (AutoDock Vina) and competitive binding assays (radioligand displacement) are used to validate targets. For example, structural analogs demonstrate IC₅₀ values <100 nM in kinase inhibition assays .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound’s bioactivity?

  • Methodological Answer : Systematic modifications include:

  • Indoline substitution : Introducing electron-withdrawing groups (e.g., -F) at the 4-position enhances metabolic stability .
  • Oxazole ring replacement : Replacing oxazole with thiazole improves solubility (logP reduction by 0.5 units) but may reduce target affinity .
  • Isoxazole methylation : The 5-methyl group is critical for hydrophobic interactions in kinase binding pockets; removal decreases potency by 10-fold .
  • Assays : Use parallel artificial membrane permeability (PAMPA) and microsomal stability tests to prioritize derivatives .

Q. How can contradictory data in biological assays (e.g., IC₅₀ variability) be resolved?

  • Methodological Answer : Variability often arises from assay conditions. Standardize protocols by:

  • Buffer consistency : Use MOPS (pH 7.4) with 0.01% BSA to prevent compound aggregation .
  • Control normalization : Include reference inhibitors (e.g., staurosporine for kinases) and DMSO controls (<1% v/v) .
  • Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics and cellular assays (e.g., apoptosis in HeLa cells) .

Q. What advanced techniques improve synthesis efficiency for scale-up?

  • Methodological Answer :

  • Flow chemistry : Reduces reaction time (e.g., from 24h to 2h for oxazole formation) and improves safety .
  • Ultrasound-assisted synthesis : Enhances coupling reaction yields by 15–20% via cavitation effects .
  • High-throughput screening (HTS) : Optimizes solvent/catalyst combinations using automated liquid handlers .

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